4-Hydroxynaphthalene-2-carboxaldehyde

Vue d'ensemble

Description

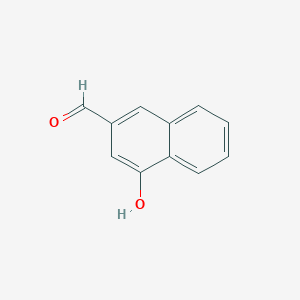

4-Hydroxynaphthalene-2-carboxaldehyde (CAS: 301180-18-7) is a naphthalene derivative with the molecular formula C₁₁H₈O₂ and a molecular weight of 172.18 g/mol. Its structure features a hydroxyl group (-OH) at position 4 and an aldehyde group (-CHO) at position 2 of the naphthalene ring system . This compound is primarily utilized in scientific research and development, particularly in organic synthesis and materials science, due to its reactive aldehyde moiety and aromatic hydroxyl group, which enable participation in condensation reactions, coordination chemistry, and polymer synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxynaphthalene-2-carboxaldehyde typically involves the formylation of 4-hydroxynaphthalene. One common method is the Reimer-Tiemann reaction, where 4-hydroxynaphthalene is treated with chloroform and a strong base, such as sodium hydroxide, to introduce the formyl group at the ortho position relative to the hydroxyl group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale reactions, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the sustainability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxynaphthalene-2-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.

Major Products Formed:

Oxidation: 4-Hydroxynaphthalene-2-carboxylic acid.

Reduction: 4-Hydroxynaphthalene-2-methanol.

Substitution: 4-Nitro-2-hydroxynaphthalene, 4-Sulfo-2-hydroxynaphthalene

Applications De Recherche Scientifique

Organic Synthesis

4-Hydroxynaphthalene-2-carboxaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its utility is highlighted in the following reactions:

- Oxidation Reactions : It can be oxidized to form naphthoquinones, which are valuable in dye production and as reagents in organic chemistry. For instance, the oxidation of this aldehyde can yield 2-hydroxy-1,4-naphthoquinone, which has applications in dye manufacturing and as a biological stain .

Pharmaceutical Applications

The compound has shown potential in medicinal chemistry:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .

- Anti-cancer Properties : Research has demonstrated that certain derivatives can inhibit cancer cell proliferation, suggesting their potential use in cancer therapeutics .

Material Science

In material science, this compound is utilized in the development of:

- Polymeric Materials : It acts as a monomer or cross-linking agent in polymer synthesis, contributing to the production of advanced materials with tailored properties .

Data Table of Applications

Case Study 1: Synthesis of Naphthoquinones

A method for producing 2-hydroxy-1,4-naphthoquinone from this compound involves oxidation using hydrogen peroxide in the presence of a vanadium catalyst. This process yields high purity and is cost-effective for industrial applications. The reaction conditions include an alkaline environment and controlled temperature to optimize yield .

Case Study 2: Antimicrobial Activity

Research conducted on various derivatives of this compound reported significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This study suggests that modifications to the hydroxyl group can enhance efficacy, paving the way for new antibiotic formulations .

Mécanisme D'action

The mechanism of action of 4-Hydroxynaphthalene-2-carboxaldehyde and its derivatives often involves interaction with specific molecular targets. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways, such as c-Jun N-terminal kinases. The compound’s ability to form Schiff bases with primary amines also plays a crucial role in its biological activity .

Comparaison Avec Des Composés Similaires

8-Hydroxynaphthalene-1-carboxaldehyde

- CAS Number : 35689-26-0

- Molecular Formula : C₁₁H₈O₂ (same as 4-hydroxy isomer)

- Substituents : Hydroxyl at position 8, aldehyde at position 1.

- Key Differences: The hydroxyl and aldehyde groups are positioned on different aromatic rings (positions 8 and 1), reducing intramolecular hydrogen bonding compared to 4-hydroxy-2-carboxaldehyde.

4-Chloro-1-hydroxynaphthalene-2-carbaldehyde

- CAS Number : 58132-06-2

- Molecular Formula : C₁₁H₇ClO₂

- Molecular Weight : 206.63 g/mol

- Substituents : Chlorine at position 4, hydroxyl at position 1, aldehyde at position 2.

- Key Differences: The electron-withdrawing chlorine substituent increases electrophilicity at the aldehyde group, enhancing reactivity in condensation reactions. Higher molecular weight and lipophilicity (inferred from the Cl substituent) may reduce aqueous solubility compared to non-halogenated analogues. Potential applications in pharmaceuticals or agrochemicals due to halogen-mediated bioactivity .

4-Hydroxynaphthalene-2-sulphonic Acid

- CAS Number : 1878-84-8

- Molecular Formula : C₁₀H₈O₄S

- Molecular Weight : 224.23 g/mol

- Substituents : Hydroxyl at position 4, sulphonic acid (-SO₃H) at position 2.

- Key Differences :

Comparative Data Table

Critical Analysis of Substituent Effects

- Functional Group Impact :

- Solubility : Sulphonic acid derivatives (e.g., 4-hydroxynaphthalene-2-sulphonic acid) are water-soluble, while aldehydes and halogenated analogues favor organic solvents.

Activité Biologique

4-Hydroxynaphthalene-2-carboxaldehyde (also known as 4-hydroxy-2-naphthaldehyde) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its anti-cancer, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a hydroxyl group and an aldehyde group attached to a naphthalene ring, which contributes to its reactivity and biological activity.

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and THP-1 (monocytic leukemia) cells. The mechanism involves the disruption of mitochondrial membrane potential and the activation of caspases, leading to programmed cell death.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 8.78 | Induces apoptosis via mitochondrial pathway |

| THP-1 | Not specified | Loss of mitochondrial membrane potential |

In a study examining ring-substituted derivatives, it was found that compounds with electron-withdrawing groups exhibited enhanced antiproliferative effects, suggesting that structural modifications can significantly influence activity .

2. Anti-inflammatory Properties

This compound has demonstrated notable anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound's ability to downregulate inducible nitric oxide synthase (iNOS) further supports its potential as an anti-inflammatory agent.

Table 2: Anti-inflammatory Effects

| Parameter | Effect |

|---|---|

| TNF-α Release | Inhibited |

| IL-6 Release | Inhibited |

| iNOS Expression | Downregulated |

The underlying mechanisms involve the inhibition of NF-κB signaling pathways, which are crucial for the expression of inflammatory mediators .

3. Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis. The compound exhibited significant inhibitory activity against these bacteria, indicating its potential as an antimicrobial agent.

Table 3: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | Not specified |

| Mycobacterium tuberculosis | Not specified |

Studies have shown that derivatives of this compound can enhance its antimicrobial efficacy, making it a candidate for further development in treating bacterial infections .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of this compound. These derivatives were assessed for their cytotoxicity against THP-1 cells using the MTT assay, revealing that certain substitutions significantly improved their biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Hydroxynaphthalene-2-carboxaldehyde, and how do reaction conditions influence yield?

this compound can be synthesized via formylation or oxidation of naphthalene derivatives. For instance, 6,7-Dihydroxynaphthalene-2-carboxylic acid (a structurally similar compound) is synthesized using hydroxylation and carboxylation reactions under controlled pH and temperature to optimize regioselectivity . Key factors include:

- Catalysts : Use of Lewis acids (e.g., AlCl₃) for directing formylation to the desired position.

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Temperature : Lower temperatures (0–5°C) minimize side reactions like over-oxidation.

Yield optimization requires iterative adjustment of these parameters, with purity confirmed via HPLC or NMR .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While direct toxicity data for this compound are limited, safety measures for analogous naphthalene derivatives include:

- Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols.

- Storage : Keep in airtight containers in dry, ventilated areas away from ignition sources .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers validate the purity and structural integrity of this compound?

Standard analytical workflows include:

- Chromatography : HPLC with UV detection (λ = 254–280 nm) to assess purity.

- Spectroscopy :

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion verification .

Advanced Research Questions

Q. How can contradictory data on the compound’s solubility and stability be resolved in experimental design?

Discrepancies in solubility/stability studies often arise from solvent polarity, pH, and temperature variations. For example:

- Solubility : 4-Hydroxybenzaldehyde (a simpler analog) is slightly soluble in water (8.45 mg/mL at 25°C) but freely soluble in ethanol . Similar trends likely apply, requiring solvent screening via UV-Vis spectroscopy.

- Stability : Hydroxynaphthalene derivatives are prone to oxidation; stability studies should use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) during storage .

Standardize protocols using controlled conditions and replicate experiments to isolate variables .

Q. What advanced applications exist for this compound in chemical biology or materials science?

The compound’s hydroxyl and aldehyde groups enable diverse functionalization:

- Coordination chemistry : Chelation with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic or sensing applications.

- Bioconjugation : Aldehyde groups react with primary amines (e.g., lysine residues) to label proteins or enzymes .

- Polymer synthesis : As a monomer for Schiff-base polymers with tunable optical/electronic properties .

Experimental validation requires coupling reactions monitored by TLC or LC-MS, followed by characterization (e.g., XRD for metal complexes) .

Q. How can researchers address discrepancies in toxicological data for naphthalene derivatives?

Naphthalene analogs exhibit varying toxicity profiles due to substituent effects. For example:

- Metabolic pathways : Cytochrome P450-mediated oxidation generates reactive intermediates (e.g., epoxides), necessitating in vitro hepatocyte assays to assess metabolic activation .

- Species-specific effects : Rodent vs. human toxicity data may conflict; use human cell lines (e.g., HepG2) or organoids for translational relevance .

Integrate computational tools (e.g., QSAR models) to predict toxicity and guide experimental prioritization .

Q. Methodological Challenges

Q. What strategies mitigate interference from byproducts during spectroscopic analysis?

Common byproducts (e.g., oxidation products or dimers) can obscure spectral peaks. Solutions include:

- Sample purification : Preparative HPLC or recrystallization to isolate the target compound.

- Deuterated solvents : Use DMSO-d₆ or CDCl₃ to avoid solvent overlap in NMR .

- Advanced techniques : 2D NMR (e.g., COSY, HSQC) to resolve complex splitting patterns .

Q. How can the compound’s reactivity be exploited for designing novel heterocyclic frameworks?

The aldehyde group facilitates condensation reactions:

- Schiff bases : React with amines to form imines for metal-organic frameworks (MOFs).

- Heterocyclic synthesis : Cyclocondensation with hydrazines or thioureas yields naphtho[1,2-d]thiazoles or pyrimidines .

Optimize reaction stoichiometry and catalysts (e.g., p-toluenesulfonic acid) to maximize ring-closure efficiency .

Q. Data Interpretation

Q. How should researchers analyze conflicting results in structure-activity relationship (SAR) studies?

Contradictions in SAR often stem from assay variability or substituent electronic effects. Approaches include:

- Multivariate analysis : PCA or clustering to identify key structural descriptors (e.g., Hammett σ values for substituents).

- Dose-response curves : Ensure consistent IC₅₀/EC₅₀ measurements across assays .

- Crystallography : Resolve 3D structures to correlate conformation with activity .

Q. What computational tools are recommended for predicting the compound’s environmental fate?

Use EPI Suite or OPERA models to estimate:

- Biodegradation : Likelihood of microbial breakdown.

- Bioaccumulation : Log P values (experimental or predicted) to assess lipid solubility .

Validate predictions with experimental soil/water half-life studies under OECD guidelines .

Propriétés

IUPAC Name |

4-hydroxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-8-5-9-3-1-2-4-10(9)11(13)6-8/h1-7,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFAUDJHQXKMZFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626242 | |

| Record name | 4-Hydroxynaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301180-18-7 | |

| Record name | 4-Hydroxynaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.